Mivobulin (often designated as CI-980) is a synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that functions as a potent microtubule destabilizer. It competitively binds to the colchicine-binding site of tubulin, inhibiting polymerization and arresting cells in the M phase of the cell cycle [1]. Commercially available as a free base (CAS 122332-18-7) or as a highly water-soluble isethionate salt, Mivobulin is primarily procured for advanced preclinical oncology and pharmacology research. Unlike many naturally derived tubulin inhibitors, it exhibits excellent blood-brain barrier penetration and maintains broad-spectrum antimitotic activity across various murine and human tumor models[2].
Procuring generic tubulin inhibitors like paclitaxel, vincristine, or colchicine as substitutes for Mivobulin compromises assay reliability in drug-resistant models. Standard taxanes and vinca alkaloids are known substrates for the P-glycoprotein (MDR-1) and MRP-1 efflux pumps, leading to a massive loss of intracellular concentration and false-negative cytotoxicity results in multidrug-resistant (MDR) cell lines [1]. Furthermore, while colchicine shares the same general binding site, Mivobulin binds much deeper into the beta-tubulin pocket without interacting with the alpha subunit, creating a distinct structural footprint. Substituting Mivobulin with these common agents results in inadequate CNS penetration, high susceptibility to efflux-mediated resistance, and higher in vivo vesicant toxicity [2].
Mivobulin maintains potent antimitotic activity in multidrug-resistant (MDR) sublines that overexpress P-glycoprotein. In comparative in vitro assays, while standard agents like vincristine and paclitaxel exhibit massive losses in efficacy, Mivobulin retains its low-nanomolar IC50. Its cellular uptake relies on passive diffusion rather than being a substrate for MDR-1 or MRP-1 efflux pumps [1].
| Evidence Dimension | Cytotoxicity (IC50) retention in MDR-1 expressing vs. wild-type cells |
| Target Compound Data | Maintained low-nanomolar potency (minimal fold-shift) |
| Comparator Or Baseline | Vincristine and Paclitaxel (>100-fold loss of potency) |
| Quantified Difference | Near-complete evasion of MDR-1 mediated resistance |
| Conditions | In vitro paired sensitive/MDR-1 overexpressing tumor cell lines |
Prevents false negatives in cytotoxicity screens involving refractory or heavily pretreated tumor models, ensuring reliable baseline data.
Unlike bulky naturally derived tubulin inhibitors such as vincristine, Mivobulin effectively crosses the blood-brain barrier (BBB) in preclinical models. This allows it to achieve steady-state central nervous system concentrations that exceed the low-nanomolar thresholds required for antimitotic activity, enabling its use in orthotopic brain tumor models [1].
| Evidence Dimension | CNS exposure and BBB penetration |
| Target Compound Data | Therapeutic steady-state CNS concentrations achieved |
| Comparator Or Baseline | Vincristine (poor BBB penetration, sub-therapeutic CNS levels) |
| Quantified Difference | Sufficient CNS partitioning to arrest cellular division in brain models |
| Conditions | In vivo murine and human xenograft CNS models |
Allows researchers to procure a systemic tubulin inhibitor that reliably reaches CNS targets without requiring direct intrathecal administration.
During in vivo administration, Mivobulin demonstrates significantly less vesicant activity compared to benchmark vinca alkaloids like vinblastine. This reduction in local tissue toxicity minimizes the risk of injection-site necrosis during repeated intravenous dosing schedules, improving overall model viability and handling safety[1].
| Evidence Dimension | Local tissue vesicant activity upon injection |
| Target Compound Data | Low vesicant activity, well-tolerated locally |
| Comparator Or Baseline | Vinblastine (high vesicant activity, prone to necrosis) |
| Quantified Difference | Significantly reduced risk of injection-site blistering and necrosis |
| Conditions | Repeated intravenous administration in in vivo models |
Streamlines longitudinal in vivo studies by minimizing dosing-related animal attrition and simplifying intravenous administration protocols.
Mivobulin binds to the colchicine site but exhibits a distinct structural footprint. X-ray crystallography reveals that Mivobulin is buried more deeply into the beta-tubulin subunit than colchicine itself, with no interactions with the alpha subunit. The dihydropyrazine core occupies the trimethoxyphenyl A-ring pocket, providing a unique stabilizing conformation [1].
| Evidence Dimension | Binding pocket occupancy and subunit interaction |
| Target Compound Data | Deep beta-tubulin burial, no alpha-subunit interaction |
| Comparator Or Baseline | Colchicine (interacts near the alpha/beta interface) |
| Quantified Difference | Distinct spatial occupancy within the colchicine binding zone |
| Conditions | X-ray crystallography of tubulin-inhibitor complexes |
Provides structural biologists with a precise, high-affinity probe for mapping the beta-tubulin binding pocket without alpha-subunit interference.
Due to its established evasion of P-glycoprotein and MRP-1 efflux pumps, Mivobulin is the preferred colchicine-site inhibitor for establishing cytotoxicity baselines in paclitaxel- or vincristine-resistant cell lines [1].
Its superior ability to cross the blood-brain barrier makes Mivobulin an ideal candidate for in vivo orthotopic glioblastoma or other CNS tumor models where standard bulky tubulin inhibitors fail to achieve therapeutic exposure [2].
Because it exhibits significantly less vesicant activity than vinblastine, Mivobulin is highly suitable for repeated intravenous dosing regimens, minimizing injection-site necrosis and improving animal welfare in long-term studies [1].
Binding deeply into the beta-tubulin subunit without alpha-subunit interaction, Mivobulin serves as a precise structural probe for mapping the colchicine binding pocket in competitive binding and crystallographic assays [3].